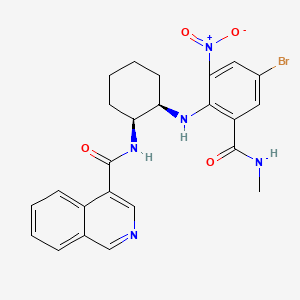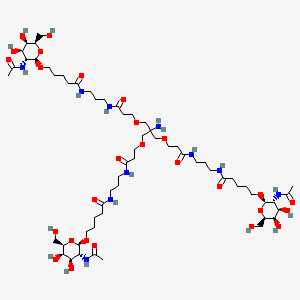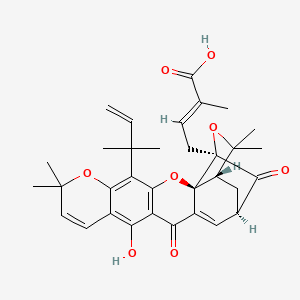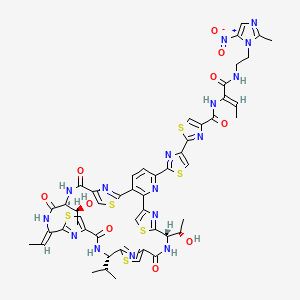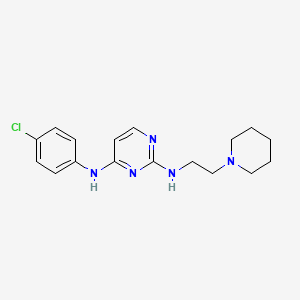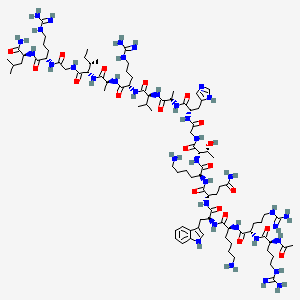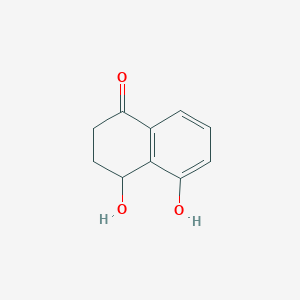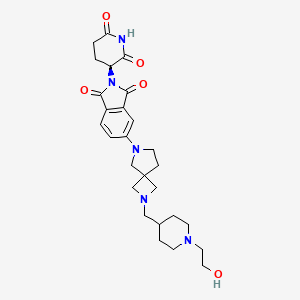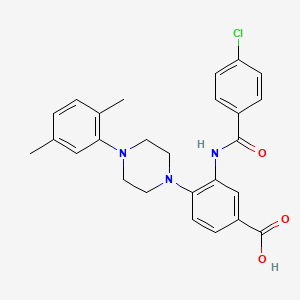
Crm1-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crm1-IN-3 is a small molecule inhibitor that targets the Chromosome Region Maintenance 1 (CRM1) protein, also known as Exportin 1 (XPO1). CRM1 is a nuclear export receptor that mediates the transport of various proteins and ribonucleoprotein complexes from the nucleus to the cytoplasm. Inhibition of CRM1 has been shown to have potential therapeutic applications, particularly in the treatment of cancer and viral infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formation of Core Structure: This step involves the construction of the core scaffold of the molecule through various organic reactions such as cyclization, condensation, or coupling reactions.
Functional Group Modifications: Introduction of functional groups that are essential for the biological activity of the compound. This may include halogenation, alkylation, or acylation reactions.
Final Coupling Reaction: The final step involves coupling the core structure with specific functional groups or side chains to obtain the desired inhibitor.
Industrial Production Methods
Industrial production of Crm1-IN-3 would likely involve optimization of the synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Crm1-IN-3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which may affect the compound’s stability and efficacy.
Substitution: Replacement of one functional group with another, which can modify the compound’s binding affinity to CRM1.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study the nuclear export process and the role of CRM1 in cellular functions.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those with overexpression of CRM1 It has also shown promise in antiviral therapy by inhibiting the nuclear export of viral components.
Mécanisme D'action
Crm1-IN-3 exerts its effects by binding to the CRM1 protein and inhibiting its function. The binding of this compound to CRM1 prevents the interaction of CRM1 with nuclear export signals (NESs) on cargo proteins, thereby blocking the nuclear export process . This inhibition leads to the accumulation of cargo proteins in the nucleus, which can induce cell cycle arrest, apoptosis, and other cellular responses. The molecular targets and pathways involved in the action of this compound include the regulation of tumor suppressor proteins, transcription factors, and other key regulatory proteins .
Comparaison Avec Des Composés Similaires
Crm1-IN-3 is one of several CRM1 inhibitors that have been developed. Other similar compounds include:
Leptomycin B (LMB): A natural product that inhibits CRM1 by covalently modifying a cysteine residue in the NES-binding cleft.
Selinexor (KPT-330): A synthetic CRM1 inhibitor that has been approved for the treatment of certain cancers.
Verdinexor (KPT-335): Another synthetic CRM1 inhibitor with potential antiviral applications.
Uniqueness of this compound
This compound is unique in its specific binding affinity and selectivity for CRM1. Unlike some other inhibitors, this compound may have a different binding mode or interaction profile, which can result in distinct biological effects and therapeutic potential .
Conclusion
This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its ability to inhibit CRM1-mediated nuclear export makes it a valuable tool for studying cellular processes and developing new treatments for cancer and viral infections.
Propriétés
Formule moléculaire |
C26H26ClN3O3 |
|---|---|
Poids moléculaire |
464.0 g/mol |
Nom IUPAC |
3-[(4-chlorobenzoyl)amino]-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C26H26ClN3O3/c1-17-3-4-18(2)24(15-17)30-13-11-29(12-14-30)23-10-7-20(26(32)33)16-22(23)28-25(31)19-5-8-21(27)9-6-19/h3-10,15-16H,11-14H2,1-2H3,(H,28,31)(H,32,33) |
Clé InChI |
BQXRGKXBCYCKLD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C(C=C(C=C3)C(=O)O)NC(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


